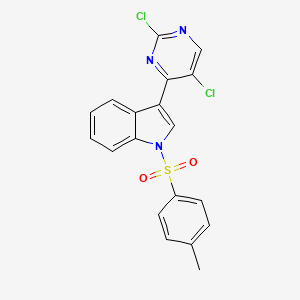![molecular formula C25H35ClF3N3O3 B15201437 2-Chloro-4-{1'-[(2r)-2-Hydroxy-3-Methyl-2-(Trifluoromethyl)butanoyl]-4,4'-Bipiperidin-1-Yl}-N,N-Dimethylbenzamide](/img/structure/B15201437.png)
2-Chloro-4-{1'-[(2r)-2-Hydroxy-3-Methyl-2-(Trifluoromethyl)butanoyl]-4,4'-Bipiperidin-1-Yl}-N,N-Dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Chloro-4-(1’-(2-hydroxy-3-methyl-2-(trifluoromethyl)butanoyl)-[4,4’-bipiperidin]-1-yl)-N,N-dimethylbenzamide is a complex organic compound featuring a trifluoromethyl group, a bipiperidinyl moiety, and a dimethylbenzamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the radical trifluoromethylation of carbon-centered intermediates . The reaction conditions typically require specific catalysts and controlled environments to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Chloro-4-(1’-(2-hydroxy-3-methyl-2-(trifluoromethyl)butanoyl)-[4,4’-bipiperidin]-1-yl)-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-Chloro-4-(1’-(2-hydroxy-3-methyl-2-(trifluoromethyl)butanoyl)-[4,4’-bipiperidin]-1-yl)-N,N-dimethylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biology, this compound may be used in studies involving enzyme inhibition or receptor binding due to its potential interactions with biological macromolecules.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. It may serve as a lead compound for the development of new drugs targeting specific pathways or diseases.
Industry
In industry, ®-2-Chloro-4-(1’-(2-hydroxy-3-methyl-2-(trifluoromethyl)butanoyl)-[4,4’-bipiperidin]-1-yl)-N,N-dimethylbenzamide can be used in the production of specialty chemicals, agrochemicals, or materials with unique properties.
Wirkmechanismus
The mechanism of action of ®-2-Chloro-4-(1’-(2-hydroxy-3-methyl-2-(trifluoromethyl)butanoyl)-[4,4’-bipiperidin]-1-yl)-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group may enhance binding affinity and specificity, while the bipiperidinyl moiety can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- ®-4,4,4-Trifluoro-3-hydroxy-3-methylbutan-2-one
- 1,1,1-Trifluoro-2-trifluoromethyl-2-hydroxy-4-methylbutanoic acid
Uniqueness
®-2-Chloro-4-(1’-(2-hydroxy-3-methyl-2-(trifluoromethyl)butanoyl)-[4,4’-bipiperidin]-1-yl)-N,N-dimethylbenzamide is unique due to its combination of a trifluoromethyl group, a bipiperidinyl structure, and a dimethylbenzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C25H35ClF3N3O3 |
|---|---|
Molekulargewicht |
518.0 g/mol |
IUPAC-Name |
2-chloro-4-[4-[1-[(2R)-2-hydroxy-3-methyl-2-(trifluoromethyl)butanoyl]piperidin-4-yl]piperidin-1-yl]-N,N-dimethylbenzamide |
InChI |
InChI=1S/C25H35ClF3N3O3/c1-16(2)24(35,25(27,28)29)23(34)32-13-9-18(10-14-32)17-7-11-31(12-8-17)19-5-6-20(21(26)15-19)22(33)30(3)4/h5-6,15-18,35H,7-14H2,1-4H3/t24-/m1/s1 |
InChI-Schlüssel |
POYRTHYMXFSQBJ-XMMPIXPASA-N |
Isomerische SMILES |
CC(C)[C@@](C(=O)N1CCC(CC1)C2CCN(CC2)C3=CC(=C(C=C3)C(=O)N(C)C)Cl)(C(F)(F)F)O |
Kanonische SMILES |
CC(C)C(C(=O)N1CCC(CC1)C2CCN(CC2)C3=CC(=C(C=C3)C(=O)N(C)C)Cl)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![(((2R,3S,4R,5R)-5-(2,4-dioxo-5-((E)-3-(4-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)butanamido)prop-1-en-1-yl)-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)triphosphoric acid](/img/structure/B15201424.png)


